![molecular formula C25H32N4O3S B2513789 N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 941088-06-8](/img/structure/B2513789.png)
N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H32N4O3S and its molecular weight is 468.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent in cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in cell signaling and regulation. Kinase inhibitors are valuable in cancer therapy as they can block pathways that lead to uncontrolled cell proliferation .
- Neuroprotective Effects : Research suggests that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) and Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. This suggests its potential use as a neuroprotective agent .
- Cancer Cell Line Testing : In a series of experiments with human cancer cell lines, the compound was shown to reduce cell viability significantly, with IC50 values indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups, providing further evidence of its therapeutic potential against cancer .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide exhibit significant antidepressant and anxiolytic effects. Studies suggest that modifications to the piperazine and pyrrolidine moieties can enhance binding affinity to serotonin receptors, which are crucial for mood regulation. For instance, the introduction of a benzyl group has been shown to improve receptor interaction, potentially leading to better therapeutic outcomes in treating anxiety and depression .
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases. Research indicates that similar compounds can inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways associated with oxidative stress . This opens avenues for further exploration in conditions such as Alzheimer's disease.
Pharmacology
2.1 Receptor Binding Studies
This compound has been studied for its binding affinity to various receptors, including melanin-concentrating hormone receptor 1 (MCHr1). High-affinity ligands for this receptor have been linked to appetite regulation and energy homeostasis, suggesting that this compound could play a role in obesity management .
Table 1: Binding Affinity to MCHr1
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine and piperazine rings followed by sulfonation and acetamidation reactions. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research .
3.2 Derivatives for Enhanced Activity
Modifying the compound's structure by altering substituents on the benzene rings or introducing different functional groups may lead to derivatives with improved pharmacological properties. For example, analogs with varied alkoxy groups have shown increased potency against specific biological targets .
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c30-25(26-24-11-13-28(20-24)19-23-9-5-2-6-10-23)21-27-14-16-29(17-15-27)33(31,32)18-12-22-7-3-1-4-8-22/h1-10,12,18,24H,11,13-17,19-21H2,(H,26,30)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKCJOUUUNURC-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.